

An In-depth Technical Guide to the Fundamental Properties of Aluminum Tungstate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum tungstate

Cat. No.: B13821580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum tungstate ($\text{Al}_2\text{O}_9\text{W}_2$) is an inorganic compound that has garnered significant interest within the scientific community due to its unique thermal properties, most notably its negative thermal expansion (NTE). This property, where the material contracts upon heating and expands upon cooling, makes it a candidate for the development of advanced composites with tailored thermal expansion characteristics. Its potential applications span various fields, including electronics, optics, and catalysis. This technical guide provides a comprehensive overview of the fundamental properties of **aluminum tungstate**, detailing its chemical, physical, thermal, and mechanical characteristics. The information is presented to aid researchers and professionals in understanding and utilizing this novel material.

Chemical and Physical Properties

Aluminum tungstate is a white, odorless crystalline solid.^[1] A summary of its key chemical and physical identifiers is presented in Table 1.

Table 1: Chemical and Physical Identification of **Aluminum Tungstate**

Property	Value	Reference
Chemical Formula	$\text{Al}_2(\text{WO}_4)_3$	[2]
Alternate Formula	$\text{Al}_2\text{O}_9\text{W}_2$	[2]
Molecular Weight	797.48 g/mol	[2]
Appearance	White Powder	[1]
CAS Number	15123-82-7	[2]

Crystal Structure

Aluminum tungstate crystallizes in an orthorhombic lattice system, belonging to the space group Pbcn (No. 60). This structure is characterized by a framework of corner-sharing WO_4 tetrahedra and AlO_6 octahedra. The unique arrangement and tilting of these polyhedra upon heating are responsible for the material's negative thermal expansion behavior.

// Unit cell parameters node [shape=none, margin=0]; parameters [label="Unit Cell Parameters:\n $a = 12.582(2) \text{ \AA}$ \n $b = 9.051(1) \text{ \AA}$ \n $c = 9.128(2) \text{ \AA}$ \nVolume = $1039.5(3) \text{ \AA}^3$ ", fontcolor="#202124"]; } Caption: Orthorhombic crystal structure of $\text{Al}_2(\text{WO}_4)_3$.

Table 2: Crystallographic Data for **Aluminum Tungstate**

Parameter	Value	Reference
Crystal System	Orthorhombic	[3]
Space Group	Pbcn (No. 60)	[3]
Lattice Parameter a	$12.582(2) \text{ \AA}$	[3]
Lattice Parameter b	$9.051(1) \text{ \AA}$	[3]
Lattice Parameter c	$9.128(2) \text{ \AA}$	[3]
Unit Cell Volume	$1039.5(3) \text{ \AA}^3$	[3]

Thermal Properties

The most notable thermal property of **aluminum tungstate** is its negative thermal expansion. The material undergoes contraction over a wide temperature range. Its thermal stability is also a key characteristic, with degradation observed at high temperatures.

Table 3: Thermal Properties of Aluminum Tungstate

Property	Value	Conditions	Reference
Coefficient of Thermal Expansion (CTE)	$-1.5 \times 10^{-6} \text{ K}^{-1}$	25 to 850 °C	[3]
Crystallization Temperature	~600 °C	From co-precipitated amorphous precursor	[4]
Degradation Temperature	~1200 °C	Starts to degrade	[4]
Melting Point	Not available	-	
Specific Heat Capacity	Not available	-	
Thermal Conductivity	Not available	-	

For context, the specific heat capacity of pure aluminum is approximately 0.900 kJ/kg·K, and for tungsten, it is around 0.133 kJ/kg·K.[1][5] The thermal conductivity of pure aluminum is high, about 237 W/(m·K), while for tungsten it is approximately 174 W/(m·K).[6]

Mechanical Properties

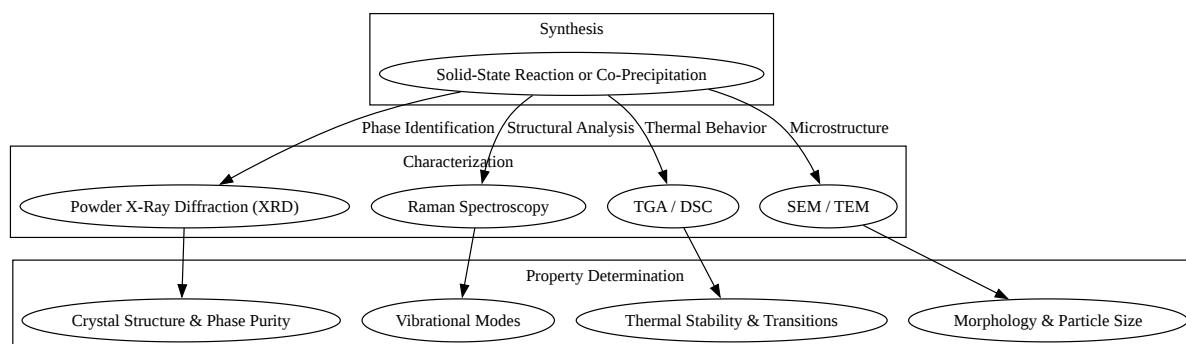

There is limited direct experimental data on the mechanical properties of monolithic **aluminum tungstate**. However, estimations can be inferred from the properties of its constituent elements and related compounds.

Table 4: Mechanical Properties of Aluminum Tungstate (Estimations and Context)

Property	Value	Notes	Reference
Young's Modulus	Not available	For context, Young's modulus for Al_2O_3 is ~300-400 GPa, and for Tungsten is ~411 GPa.	[7]
Hardness	Not available	Expected to be a hard ceramic material.	

Experimental Protocols

The characterization of **aluminum tungstate** involves several standard analytical techniques to determine its fundamental properties.

[Click to download full resolution via product page](#)

Synthesis

A common method for synthesizing **aluminum tungstate** powder is through a conventional solid-state reaction.[3] This involves:

- Mixing: Stoichiometric amounts of high-purity aluminum oxide (Al_2O_3) and tungsten trioxide (WO_3) powders are intimately mixed.
- Calcination: The mixture is heated in a furnace at elevated temperatures (e.g., 800-1000 °C) for an extended period (e.g., 24-48 hours) with intermittent grinding to ensure homogeneity and complete reaction.

Another method is co-precipitation, which involves the reaction of aqueous solutions of an aluminum salt (e.g., aluminum nitrate, $\text{Al}(\text{NO}_3)_3$) and a tungstate salt (e.g., sodium tungstate, Na_2WO_4).[4] The resulting precipitate is then washed, dried, and calcined to obtain the crystalline **aluminum tungstate**.

X-Ray Diffraction (XRD)

Powder XRD is used to identify the crystalline phases and determine the lattice parameters.

- Sample Preparation: A small amount of the synthesized **aluminum tungstate** powder is finely ground and mounted on a sample holder.
- Instrumentation: A powder diffractometer with a monochromatic X-ray source (typically $\text{Cu K}\alpha$ radiation) is used.
- Data Collection: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.
- Analysis: The resulting diffraction pattern is compared with standard diffraction databases (e.g., JCPDS) to confirm the formation of $\text{Al}_2(\text{WO}_4)_3$ and identify any impurities. Rietveld refinement of the data can be used to determine the precise lattice parameters.

Raman Spectroscopy

Raman spectroscopy is employed to probe the vibrational modes of the tungstate and aluminate polyhedra, providing insight into the local structure and bonding.

- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 514.5 nm Argon ion laser) and a sensitive detector is used.
- Data Collection: The laser is focused on the powder sample, and the scattered light is collected and analyzed.
- Analysis: The positions and intensities of the Raman peaks are characteristic of the stretching and bending modes of the W-O and Al-O bonds within the crystal lattice.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions.

- Instrumentation: A simultaneous TGA/DSC instrument is used.
- Procedure: A small, known weight of the sample is placed in a crucible (e.g., alumina) and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
- Data Analysis: TGA measures the change in mass as a function of temperature, indicating decomposition or volatilization. DSC measures the heat flow into or out of the sample, revealing phase transitions, crystallization, and melting events. For **aluminum tungstate**, TGA can be used to identify the onset of degradation, while DSC can determine the crystallization temperature of an amorphous precursor.[\[4\]](#)

Conclusion

Aluminum tungstate exhibits a unique combination of properties, most notably its negative thermal expansion, which makes it a promising material for advanced applications. While its fundamental crystallographic and thermal expansion properties are reasonably well-characterized, further research is needed to fully elucidate its mechanical and other thermal properties. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this intriguing material. As research progresses, a more complete understanding of **aluminum tungstate** will undoubtedly unlock new possibilities for its use in a variety of technological fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Specific Heat of Aluminum (cp) — Alloys Table at 20 °C | AmesWeb [amesweb.info]
- 2. Aluminum tungstate | Al₂O₁₂W₃ | CID 22022515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of Al₂(WO₄)₃ Synthesized by Co-Precipitation Method | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. theengineeringmindset.com [theengineeringmindset.com]
- 6. hts-alu.com [hts-alu.com]
- 7. Tungsten - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Properties of Aluminum Tungstate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13821580#what-are-the-fundamental-properties-of-aluminum-tungstate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com